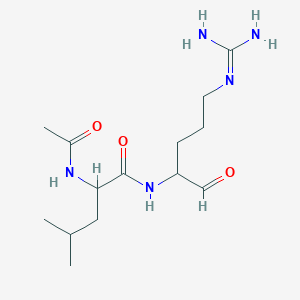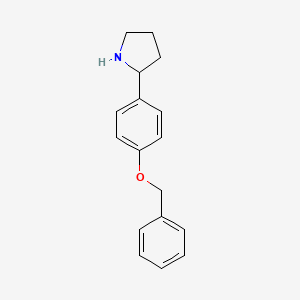
Dihydrorobinetin
描述
二氢罗布麻素是一种黄酮类化合物,主要存在于黑刺槐(Robinia pseudoacacia)的心材中。 这种化合物以其显著的生物活性而闻名,是黑刺槐木材中主要的酚类成分之一
准备方法
合成路线和反应条件: 二氢罗布麻素可以用多种方法从黑刺槐的心材中提取。最有效的提取方法是使用索氏提取器,以水性丙酮为溶剂。 这种方法可以在不到四个小时内回收超过 90% 的提取物 。 其他方法包括浸泡搅拌提取和超声波提取,但这些方法的提取物产量较低 .
工业生产方法: 为了进行工业规模生产,二氢罗布麻素通过离心分配色谱法进行纯化。这种方法涉及优化各种提取参数,例如温度、提取时间、溶剂性质以及木材/溶剂质量比,以获得高效、安全且低成本的提取。 纯化的二氢罗布麻素可以达到 95% 以上的纯度 .
化学反应分析
反应类型: 二氢罗布麻素会经历各种化学反应,包括氧化、还原和取代反应。这些反应对于修饰化合物以增强其生物活性或创建具有特定性质的衍生物至关重要。
常用试剂和条件:
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂来氧化二氢罗布麻素。
还原: 使用硼氢化钠或氢化铝锂等还原剂来还原二氢罗布麻素。
取代: 各种亲核试剂可用于取代反应,将不同的官能团引入二氢罗布麻素分子中。
主要产物形成: 从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化反应可能会产生醌类,而还原反应可能会产生二氢衍生物。
科学研究应用
作用机制
二氢罗布麻素的作用机制涉及其与各种分子靶标和途径的相互作用。它主要通过其抗氧化活性发挥作用,包括清除自由基并减少氧化应激。这种活性是由该化合物向活性氧物质提供氢原子或电子以使其中和的能力介导的。 此外,二氢罗布麻素可以调节参与炎症和细胞增殖的各种信号通路,从而有助于其抗炎和抗癌特性 .
相似化合物的比较
二氢罗布麻素经常与其他黄酮类化合物,如罗布麻素进行比较,后者也存在于黑刺槐心材中。 这两种化合物具有相似的化学结构和生物活性,但二氢罗布麻素在心材中含量更高,已被证明具有更高的天然耐久性 。其他类似化合物包括槲皮素和山奈酚,它们也是具有抗氧化和抗炎特性的黄酮类化合物。 二氢罗布麻素独特的结构和在黑刺槐心材中含量更高使其成为各种应用的更具吸引力的候选者 .
属性
IUPAC Name |
3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-7-1-2-8-11(5-7)22-15(14(21)12(8)19)6-3-9(17)13(20)10(18)4-6/h1-5,14-18,20-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJCDPYIMBSOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C(=C3)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60918435 | |
| Record name | 3,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60918435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4382-33-6, 93432-80-5 | |
| Record name | Dihydrorobinetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093432805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC59266 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60918435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R-trans)-2,3-dihydro-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI)](/img/structure/B12094956.png)
![1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B12094961.png)
![Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)-](/img/structure/B12094967.png)





![6-[6-carboxy-4,5-dihydroxy-2-[[9-hydroxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12094984.png)

![methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride](/img/structure/B12095005.png)



